N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide
Overview
Description
N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a phenyl group and a heptyl chain, which is further connected to a benzenesulfonamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction using phenyl halides.
Attachment of Heptyl Chain: The heptyl chain is added through an alkylation reaction using heptyl halides.
Formation of Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[7-oxo-7-(4-methyl-1-piperazinyl)heptyl]benzenesulfonamide: Similar structure with a methyl group instead of a phenyl group.
N-[7-oxo-7-(4-ethyl-1-piperazinyl)heptyl]benzenesulfonamide: Similar structure with an ethyl group instead of a phenyl group.
Uniqueness
N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl analogs. This uniqueness makes it valuable for specific applications where the phenyl group’s electronic and steric effects are advantageous.
Properties
IUPAC Name |
N-[7-oxo-7-(4-phenylpiperazin-1-yl)heptyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c27-23(26-19-17-25(18-20-26)21-11-5-3-6-12-21)15-9-1-2-10-16-24-30(28,29)22-13-7-4-8-14-22/h3-8,11-14,24H,1-2,9-10,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDBIZFLJYEMHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCCCCNS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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